molecular formula C16H14ClNO4 B5052493 2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid

2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid

Cat. No.: B5052493
M. Wt: 319.74 g/mol
InChI Key: QYXAHCFDHSAHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid is a synthetic organic compound known for its potent and selective inhibition of the TRPM4 (Transient Receptor Potential Melastatin member 4) ion channel.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide.

Major Products:

Scientific Research Applications

2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the TRPM4 ion channel. This inhibition prevents the influx of calcium ions, thereby reducing cell membrane depolarization. The compound selectively targets TRPM4 without significantly affecting other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6. This selective inhibition is crucial for its neuroprotective effects, as it helps to prevent glutamate-induced neurodegeneration .

Comparison with Similar Compounds

  • 2-[[2-(2-Chlorophenoxy)acetyl]amino]benzoic acid
  • 2-[[2-(4-Bromophenoxy)acetyl]amino]benzoic acid
  • 2-[[2-(4-Fluorophenoxy)acetyl]amino]benzoic acid

Comparison: While these compounds share a similar core structure, the presence of different substituents (chlorine, bromine, fluorine) can significantly affect their chemical properties and biological activities. For instance, the 4-chloro derivative is noted for its selective inhibition of TRPM4, whereas other derivatives may exhibit different selectivity profiles or potencies .

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]-methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-18(14-5-3-2-4-13(14)16(20)21)15(19)10-22-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXAHCFDHSAHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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